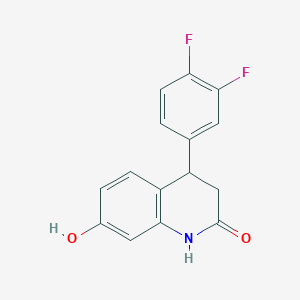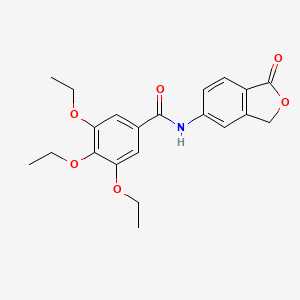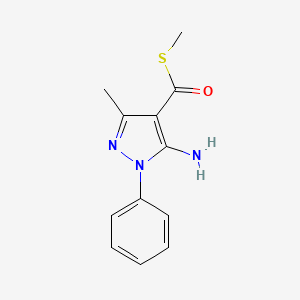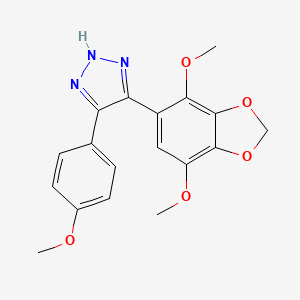
4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and a suitable quinoline derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,4-difluoroaniline with a quinoline derivative under controlled conditions. This reaction may require the use of a catalyst and specific solvents to facilitate the process.
Cyclization: The intermediate undergoes cyclization to form the quinolinone core structure. This step often involves heating and the use of acidic or basic conditions to promote ring closure.
Hydroxylation: The final step involves the introduction of the hydroxy group at the 7th position of the quinolinone ring. This can be achieved through various hydroxylation methods, including the use of oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinolinone ring or the difluorophenyl group.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
科学研究应用
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The hydroxy group and the quinolinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(3,4-Difluorophenyl)-3,4-dihydro-2(1H)-quinolinone: Lacks the hydroxy group, which may affect its biological activity.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Lacks the difluorophenyl group, which may influence its stability and bioavailability.
4-Phenyl-7-hydroxy-3,4-dihydro-2(1H)-quinolinone: Contains a phenyl group instead of a difluorophenyl group, which may alter its chemical properties.
Uniqueness
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of both the difluorophenyl group and the hydroxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H11F2NO2 |
|---|---|
分子量 |
275.25 g/mol |
IUPAC 名称 |
4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11F2NO2/c16-12-4-1-8(5-13(12)17)11-7-15(20)18-14-6-9(19)2-3-10(11)14/h1-6,11,19H,7H2,(H,18,20) |
InChI 键 |
JGWUEVJPJFOLIG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)

![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943613.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)


![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B14943654.png)
![N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
